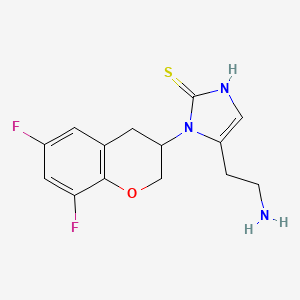
(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione is a synthetic organic compound It features a complex structure with multiple functional groups, including an aminoethyl group, a difluorochromenyl group, and an imidazole-2-thione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione likely involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Imidazole-2-thione: The imidazole-2-thione moiety can be synthesized by reacting an appropriate imidazole derivative with sulfur sources like Lawesson’s reagent or thiourea.
Coupling Reactions: The final step involves coupling the aminoethyl group with the difluorochromenyl-imidazole-2-thione intermediate using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the imidazole-2-thione moiety, potentially converting it to an imidazole-2-thiol.
Substitution: The difluorochromenyl group may undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of thiols.
Substitution: Formation of substituted chromenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways involving its molecular targets.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The difluorochromenyl group could be involved in binding interactions, while the imidazole-2-thione moiety might participate in redox reactions or metal coordination.
類似化合物との比較
Similar Compounds
4-(2-aminoethyl)-3-(3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Lacks the difluoro substitution, potentially altering its reactivity and binding properties.
4-(2-aminoethyl)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Chlorine substitution instead of fluorine, which may affect its chemical and biological properties.
Uniqueness
The presence of the difluoro substitution in (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.
特性
分子式 |
C14H15F2N3OS |
|---|---|
分子量 |
311.35 g/mol |
IUPAC名 |
4-(2-aminoethyl)-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21) |
InChIキー |
CWWWTTYMUOYSQA-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN |
同義語 |
5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione 5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride BIA 5-453 BIA-5-453 etamicastat |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















